(2-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
This compound features a 4,5-dihydroimidazole core substituted with a thioether group linked to a 3-(trifluoromethyl)benzyl moiety and a 2-methoxyphenyl methanone group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation.
Properties
IUPAC Name |
(2-methoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-26-16-8-3-2-7-15(16)17(25)24-10-9-23-18(24)27-12-13-5-4-6-14(11-13)19(20,21)22/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYPKCIBFVPUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also known by its IUPAC name 1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C20H15F3N4O2S
- Molecular Weight : 432.4 g/mol
- CAS Number : 921502-20-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of trifluoromethyl and methoxy groups enhances its binding affinity and specificity, which contributes to its potent biological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro testing showed significant antiproliferative effects against various cancer cell lines, including breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5). The compound exhibited inhibition percentages ranging from 81.58% to 90.47% across these cell lines .
| Cell Line | % Inhibition |
|---|---|
| T-47D (Breast) | 90.47% |
| SR (Leukemia) | 81.58% |
| SK-MEL-5 (Melanoma) | 84.32% |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes:
- It demonstrated significant inhibition of alkaline phosphatase with an IC50 value of approximately 0.420 ± 0.012 μM . This suggests a potential role in modulating biochemical pathways relevant to cancer progression.
Case Studies
- Preclinical Studies : In a study evaluating the compound's effects on multiple cancer types, it was found to be particularly effective against prostate (PC-3) and colon (HCT-116) cancer cell lines, with IC50 values of 0.67 µM and 0.80 µM respectively .
- Molecular Docking Studies : Molecular docking analyses indicated strong binding affinities with target proteins involved in cancer cell proliferation, further supporting its role as a potential therapeutic agent .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure includes a methoxyphenyl group, an imidazole moiety, and a trifluoromethylbenzylthio group. This unique combination allows for significant biological activity. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the imidazole ring : This is often achieved through condensation reactions involving appropriate precursors.
- Introduction of the trifluoromethylbenzylthio group : This step may involve nucleophilic substitution reactions where the thiol acts as a nucleophile.
Anticancer Properties
Research indicates that compounds with imidazole structures exhibit promising anticancer activities. Specifically, derivatives similar to (2-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been shown to inhibit various tyrosine kinases involved in cancer progression, such as c-Abl and Bcr-Abl .
Antimicrobial Effects
The presence of the thiol group enhances the compound's reactivity and potential antimicrobial properties. Studies have demonstrated that similar compounds can exhibit significant activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents .
Treatment of Neoplastic Diseases
Due to its ability to inhibit tyrosine kinases, this compound could be developed as a therapeutic agent for treating neoplastic diseases like leukemia. The inhibition of these pathways is crucial for controlling tumor growth and proliferation .
Potential in Metabolic Disorders
Imidazole derivatives have also been explored for their effects on metabolic disorders such as diabetes and obesity. The modulation of metabolic pathways through these compounds could provide new avenues for treatment .
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
The compound’s structural analogs differ primarily in substituents on the benzyl thioether and aryl methanone groups. Key comparisons include:
Research Findings and Implications
- Electronic Effects : The CF₃ group in the target compound likely stabilizes charge-transfer interactions in biological systems, a feature exploited in drug design for improved potency .
- Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or Friedel-Crafts acylation, indicating viable pathways for scaling production .
- Structure-Activity Relationship (SAR) : Substitution at the benzyl thioether position (e.g., CF₃ vs. CH₃) critically modulates bioactivity, as smaller groups reduce steric hindrance, while electron-withdrawing groups enhance binding .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are the critical intermediates?
The compound can be synthesized via multi-step procedures involving:
- Thioether formation : Reacting 3-(trifluoromethyl)benzyl mercaptan with a halogenated imidazole precursor (e.g., 2-chloro-4,5-dihydro-1H-imidazole) under basic conditions (K₂CO₃/DMF, 60°C) to form the thioether linkage .
- Methanone coupling : Using Friedel-Crafts acylation or nucleophilic aromatic substitution to attach the 2-methoxyphenyl group to the imidazole core. Anhydrous AlCl₃ or Pd-catalyzed cross-coupling may be employed .
- Purification : Column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) yields the final product with >80% purity .
Key intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 2-Chloro-4,5-dihydro-1H-imidazole | Thioether precursor | |
| 3-(Trifluoromethyl)benzyl chloride | Thiolation agent |
Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks?
- ¹H NMR :
- Imidazole protons: δ 3.2–3.8 ppm (4H, dihydroimidazole CH₂).
- Methoxyphenyl group: δ 3.9 ppm (3H, OCH₃), δ 6.8–7.5 ppm (aromatic protons).
- CF₃-benzyl thioether: δ 4.3 ppm (2H, SCH₂) .
- FTIR :
- C=O stretch at ~1680 cm⁻¹ (methanone), C-S at ~680 cm⁻¹ .
Advanced Research Questions
Q. What strategies optimize the reaction yield and purity in large-scale synthesis?
- Catalyst screening : Replace AlCl₃ with BF₃·Et₂O for milder Friedel-Crafts conditions, reducing side reactions .
- Solvent effects : Use THF instead of DMF for thioether formation to improve solubility and reduce byproducts .
- Temperature control : Lower reaction temperature (40°C) during acylation to prevent imidazole ring decomposition .
- Table: Optimization Results
| Parameter | Yield Improvement | Purity |
|---|---|---|
| BF₃·Et₂O | 85% → 92% | 95% |
| THF solvent | 75% → 88% | 90% |
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions may arise from dynamic effects (e.g., rotational isomerism in solution).
- VT-NMR : Perform variable-temperature NMR to detect conformational changes (e.g., coalescence of SCH₂ protons at 60°C) .
- DFT calculations : Compare theoretical NMR shifts (B3LYP/6-311+G(d,p)) with experimental data to validate crystal structure .
Q. What computational methods predict the compound’s bioactivity or binding modes?
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like histamine receptors (docking score ≤ −8.0 kcal/mol) .
- QSAR models : Correlate imidazole substituents (e.g., CF₃, OCH₃) with antiproliferative activity (R² = 0.89) .
Methodological Challenges
Q. How is the stability of the thioether linkage evaluated under physiological conditions?
- Hydrolysis studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life >24 hours indicates stability .
- Oxidative stress tests : Expose to H₂O₂ (1 mM) to assess susceptibility to sulfoxide formation .
Q. What techniques validate the compound’s fluorescence properties for imaging applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
